N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine
Overview
Description
N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine is a chemical compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine typically involves the alkylation of 4-methylpiperidine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
Starting Materials: 4-methylpiperidine and ethylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a suitable base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Procedure: The 4-methylpiperidine is first dissolved in the solvent, followed by the addition of ethylamine and the base. The reaction mixture is then heated under reflux for several hours to complete the alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: A similar compound with a methyl group instead of an ethyl group.
2-(1-Methylpiperidin-4-yl)ethanamine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its methyl-substituted counterparts. This uniqueness makes it valuable for specific research applications where different properties are desired.
Biological Activity
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the molecular formula . The compound is synthesized primarily through the alkylation of 4-methylpiperidine with ethylamine under controlled conditions, typically using organic solvents like ethanol or methanol and a base such as sodium hydroxide.
The biological activity of this compound is largely attributed to its interactions with various receptors and enzymes. It has been shown to modulate neurotransmitter levels by influencing receptor binding and enzyme inhibition, particularly in the context of neurological disorders. The compound may enhance catecholamine levels in synaptic clefts, similar to the mechanisms observed with monoamine oxidase inhibitors (MAOIs) .
1. Neuropharmacological Effects
Research indicates that this compound may exhibit antidepressant properties by acting on serotonin and norepinephrine pathways. Studies suggest that compounds with similar piperidine structures can inhibit serotonin reuptake, thereby increasing synaptic serotonin levels .
2. Anticancer Potential
Recent investigations have highlighted the anticancer potential of piperidine derivatives. This compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine structures have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
3. Enzyme Inhibition
The compound has demonstrated inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The ability to inhibit these enzymes suggests a potential role in enhancing cognitive function by increasing acetylcholine levels in the brain .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-Methyl-2-(4-methylpiperidin-1-YL)ethanamine | Similar piperidine structure | Potentially similar neuropharmacological effects |
2-(1-Methylpiperidin-4-yl)ethanamine | Different substitution pattern | Varies in receptor affinity and enzyme inhibition |
This compound's unique ethyl substitution enhances its reactivity and biological activity compared to its methyl-substituted counterparts, making it a valuable candidate for specific therapeutic applications.
Case Study 1: Antidepressant Properties
A study examined the effects of this compound on depression-like behaviors in animal models. Results indicated that administration led to significant behavioral improvements, correlating with increased levels of norepinephrine and serotonin in the brain .
Case Study 2: Cancer Cell Cytotoxicity
In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-11-6-9-12-7-4-10(2)5-8-12/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZRZRCZHVZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCC(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672406 | |
Record name | N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-35-2 | |
Record name | N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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